molecular formula C10H10N2O B8765692 (4-Phenyl-1H-imidazol-2-yl)methanol

(4-Phenyl-1H-imidazol-2-yl)methanol

货号: B8765692
分子量: 174.20 g/mol
InChI 键: BZNNICSLFSDPRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(4-Phenyl-1H-imidazol-2-yl)methanol, with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol, is a chemical compound of interest in organic and medicinal chemistry research, particularly as a synthon for the development of more complex molecules . Its CAS Number is 179333-63-2 . This compound belongs to the phenylimidazole class of heterocyclic compounds, which are recognized as privileged structures in drug discovery due to their ability to interact with a variety of biological targets . The imidazole ring is a core structure in many natural products and commercially available drugs, and its derivatives exhibit a wide range of biological activities . Specifically, (4-Phenyl-1H-imidazol-2-yl)methanol has been investigated as a derivative of 4-phenylimidazole (4-PI), which is a known inhibitor of the immunomodulatory enzyme indoleamine 2,3-dioxygenase (IDO) . IDO is a significant therapeutic target in fields such as cancer immunotherapy and the treatment of chronic viral infections, as it plays a key role in pathological immune suppression . In one study, the C-2 hydroxymethyl derivative (compound 29) was synthesized and evaluated for its inhibitory activity against IDO . This research provides a valuable context for the use of (4-Phenyl-1H-imidazol-2-yl)methanol as a key intermediate or a precursor in structure-activity relationship (SAR) studies aimed at developing more potent enzyme inhibitors . Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

属性

IUPAC Name

(5-phenyl-1H-imidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-10-11-6-9(12-10)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNNICSLFSDPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of (4-Phenyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of (4-Phenyl-1H-imidazol-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The imidazole scaffold is a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4] A detailed understanding of the three-dimensional arrangement of atoms within this molecule is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents with enhanced efficacy and selectivity.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a field-proven perspective on the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Significance of Imidazole-Based Compounds

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][3] Its unique electronic configuration and ability to participate in hydrogen bonding and other non-covalent interactions make it a crucial pharmacophore in numerous approved drugs.[4] Imidazole derivatives have shown remarkable efficacy as kinase inhibitors, DNA intercalating agents, and modulators of various biological pathways.[1][2][5] The subject of this guide, (4-Phenyl-1H-imidazol-2-yl)methanol, combines the versatile imidazole core with a phenyl substituent and a methanol group, presenting intriguing possibilities for diverse intermolecular interactions that can influence its solid-state properties and biological activity. A precise crystal structure analysis is therefore not merely an academic exercise but a critical step in harnessing its therapeutic potential.

Experimental Workflow: From Synthesis to High-Quality Crystals

A successful crystal structure analysis begins with the synthesis of the target compound and the growth of high-quality single crystals. The following protocols are designed to be robust and reproducible.

Synthesis of (4-Phenyl-1H-imidazol-2-yl)methanol

The synthesis of (4-Phenyl-1H-imidazol-2-yl)methanol can be adapted from established methods for similar imidazole derivatives.[6] A common and effective approach involves a multi-step synthesis, which is outlined below.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of 2-Amino-1-phenylethanone. This intermediate can be prepared from 2-bromo-1-phenylethanone through a Gabriel synthesis or by direct amination.

  • Step 2: Cyclization to form 4-Phenyl-1H-imidazol-2-amine. The 2-amino-1-phenylethanone is then cyclized with cyanamide in the presence of a base.

  • Step 3: Diazotization and Hydrolysis. The 2-amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

  • Step 4: Reduction to (4-Phenyl-1H-imidazol-2-yl)methanol. The resulting 4-phenyl-1H-imidazol-2(3H)-one is reduced to the target alcohol using a suitable reducing agent like sodium borohydride.

Synthesis_Workflow A 2-Bromo-1-phenylethanone B 2-Amino-1-phenylethanone A->B Amination C 4-Phenyl-1H-imidazol-2-amine B->C Cyclization with Cyanamide D 4-Phenyl-1H-imidazol-2(3H)-one C->D Diazotization & Hydrolysis E (4-Phenyl-1H-imidazol-2-yl)methanol D->E Reduction (e.g., NaBH4)

Caption: Synthetic pathway for (4-Phenyl-1H-imidazol-2-yl)methanol.

Crystallization

The growth of single crystals suitable for SC-XRD is often the most challenging step. The choice of solvent and crystallization technique is critical.

Experimental Protocol: Crystallization

  • Solvent Screening: A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is prepared and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature, and then further cooled in a refrigerator or freezer.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms in a crystal.[7][8][9]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7]

Experimental Protocol: Data Collection

  • Crystal Selection: A well-formed crystal with sharp edges and no visible defects is selected under a microscope.

  • Mounting: The crystal is mounted on a glass fiber or a cryo-loop using a minimal amount of adhesive or oil.

  • Data Collection Parameters: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used. A series of diffraction images are collected as the crystal is rotated through a range of angles.

ParameterTypical ValueRationale
RadiationMo Kα (λ = 0.71073 Å)Provides good resolution for organic molecules.
Temperature100(2) KReduces thermal motion, leading to more precise atomic positions.
DetectorCCD or CMOSEfficiently collects diffraction data.
Data Collection Strategyω and φ scansEnsures complete coverage of the reciprocal space.
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. This information is then used to solve and refine the crystal structure.[10][11]

Structure_Solution_Workflow A Diffraction Data (Intensities) B Structure Factor Amplitudes (|F_o|) A->B C Phase Problem B->C D Direct Methods or Patterson Function C->D E Initial Electron Density Map D->E F Initial Atomic Model E->F G Structure Refinement (Least-Squares) F->G H Refined Model (Atomic Coordinates, ADPs) G->H I Difference Fourier Map (R-factor analysis) H->I I->G Model Correction J Final Validated Structure I->J

Caption: Workflow for crystal structure solution and refinement.

Key Steps in Structure Solution and Refinement:

  • Data Reduction and Space Group Determination: The raw diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters and the crystal's space group.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

  • Structure Refinement: The atomic coordinates, displacement parameters, and other model parameters are refined against the experimental data using least-squares minimization.[11][12] The quality of the refinement is monitored by the R-factor.

  • Validation: The final structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility.

Analysis of the Crystal Structure of (4-Phenyl-1H-imidazol-2-yl)methanol

A thorough analysis of the refined crystal structure provides invaluable insights into the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

Molecular Conformation

The analysis of bond lengths, bond angles, and torsion angles reveals the conformation of the molecule in the crystalline state. For (4-Phenyl-1H-imidazol-2-yl)methanol, key conformational features would include the relative orientation of the phenyl and imidazole rings and the conformation of the methanol substituent.

ParameterExpected ValueSignificance
C-N bond lengths (imidazole)~1.32-1.38 ÅIndicates the degree of delocalization in the aromatic ring.
C-C bond length (phenyl)~1.39 ÅTypical for an aromatic ring.
Torsion angle (Phenyl-Imidazole)VariesDetermines the degree of planarity and potential for π-π stacking.
Torsion angle (Imidazole-Methanol)VariesInfluences the accessibility of the hydroxyl group for hydrogen bonding.
Intermolecular Interactions and Crystal Packing

The packing of molecules in a crystal is directed by a network of intermolecular interactions. For (4-Phenyl-1H-imidazol-2-yl)methanol, these are expected to include:

  • Hydrogen Bonding: The hydroxyl group of the methanol substituent and the nitrogen atoms of the imidazole ring are prime candidates for forming strong hydrogen bonds, which are likely to be the dominant interactions directing the crystal packing.[13][14]

  • π-π Stacking: The aromatic phenyl and imidazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • C-H···π Interactions: The hydrogen atoms on the phenyl and imidazole rings can interact with the π-systems of neighboring molecules.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[15][16][17][18] The Hirshfeld surface is a 3D surface that encloses a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts.

Hirshfeld_Analysis A Refined Crystal Structure (CIF file) B Calculate Hirshfeld Surface A->B C Map Properties (d_norm, Shape Index, Curvedness) B->C D Generate 2D Fingerprint Plots B->D F Visualize Interaction Hotspots C->F E Quantify Intermolecular Contacts D->E

Caption: Workflow for Hirshfeld surface analysis.

Key Features of Hirshfeld Surface Analysis:

  • d_norm surface: This surface highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This allows for the immediate visualization of hydrogen bonds and other close contacts.

  • 2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, allowing for a detailed analysis of the contribution of each type of interaction to the overall crystal packing.

Conclusion

The crystal structure analysis of (4-Phenyl-1H-imidazol-2-yl)methanol provides a foundational understanding of its solid-state properties. This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow, from synthesis and crystallization to advanced structural analysis. The insights gained from such an analysis are crucial for the rational design of new imidazole-based therapeutic agents with improved pharmacological profiles. The methodologies and analytical techniques described herein represent the current best practices in the field and serve as a valuable resource for researchers in crystallography and drug discovery.

References

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  • Imidazole, its derivatives & their importance - International Journal of Current Advanced Research. (2016, May 28). International Journal of Current Advanced Research.
  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC.
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  • [4-(1H-IMIDAZOL-1-YLMETHYL)
  • Crystal structure of 1H-imidazole-1-methanol - IUCr Journals. (2022, April 15).
  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. (2018, November 22).
  • Application Notes and Protocols for (1-pentyl-1H-imidazol-2-yl)methanol Reactions - Benchchem. BenchChem.
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  • 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone - Minds@UW. University of Wisconsin System.

Sources

In-Depth Technical Guide: Mechanism of Action of (4-Phenyl-1H-imidazol-2-yl)methanol Derivatives in IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tumor microenvironment (TME) is characterized by profound immunosuppression, enabling malignant cells to evade host immune surveillance. A central node in this immune escape mechanism is the overexpression of Indoleamine 2,3-dioxygenase 1 (IDO1) . As a critical therapeutic target in immuno-oncology, IDO1 has driven the development of numerous small-molecule inhibitors. Among these, (4-phenyl-1H-imidazol-2-yl)methanol and its functionalized derivatives represent a highly tunable class of heme-binding inhibitors. This whitepaper provides an in-depth mechanistic analysis of these derivatives, detailing their structural interactions, structure-activity relationships (SAR), and the self-validating experimental protocols required for their synthesis and biochemical evaluation.

Target Biology: IDO1 and the Kynurenine Pathway

IDO1 is an extrahepatic, heme-containing enzyme that catalyzes the initial and rate-limiting step of tryptophan (Trp) degradation into kynurenine (Kyn)[1]. In the TME, IDO1-mediated Trp depletion activates the General Control Nonderepressible 2 (GCN2) kinase pathway and inhibits Mammalian Target of Rapamycin (mTOR) signaling, leading to severe effector T-cell anergy[1]. Concurrently, the accumulation of Kyn activates the Aryl Hydrocarbon Receptor (AhR), which drives the differentiation and proliferation of immunosuppressive regulatory T-cells (Tregs)[1].

By inhibiting IDO1, (4-phenyl-1H-imidazol-2-yl)methanol derivatives restore localized Trp levels, reversing T-cell anergy and dismantling the tolerogenic shield of the tumor.

Pathway A Tumor Microenvironment B IDO1 Overexpression A->B C Tryptophan Depletion B->C D Kynurenine Accumulation B->D E GCN2 Activation & mTOR Inhibition C->E F AhR Activation D->F G Effector T-Cell Anergy E->G H Treg Differentiation F->H

Fig 1: IDO1-mediated immunosuppressive signaling pathway in the tumor microenvironment.

Core Mechanism of Action: Heme Coordination and Active Site Dynamics

The inhibitory mechanism of 4-phenyl-1H-imidazole (4-PI) derivatives is fundamentally driven by direct coordination to the heme iron at the IDO1 active site[2]. IDO1 utilizes a heme prosthetic group that cycles between a catalytically active ferrous (Fe²⁺) state and an inactive ferric (Fe³⁺) state[3]. The mechanism of action relies on three distinct structural interactions:

  • Heme Iron Chelation: The distal basic nitrogen (N3) of the imidazole ring acts as a Lewis base, directly coordinating with the sixth coordination site of the heme iron[4]. This interaction effectively blocks the binding of molecular oxygen and the indole ring of the natural substrate, Trp[3].

  • Hydrophobic Pocket A Interactions: The phenyl ring of the 4-PI scaffold projects into a deep hydrophobic cavity known as Pocket A[4]. Crystallographic and computational docking studies reveal that the phenyl moiety engages in critical van der Waals interactions with residues such as Tyr126, Cys129, Phe163, and Ser167[3][4].

  • Role of the C2-Methanol Substitution: The addition of a hydroxymethyl group at the C2 position of the imidazole ring—yielding (4-phenyl-1H-imidazol-2-yl)methanol—serves a dual purpose. First, it projects toward Pocket B (the active site entrance), where it can form hydrogen bonds with the heme propionate groups or adjacent polar residues (e.g., Arg231)[2][4]. Second, the electron-withdrawing nature of the oxygen atom subtly modulates the pKa of the imidazole ring, optimizing the electrostatic potential of the coordinating nitrogen for tighter iron binding[3].

Structure-Activity Relationship (SAR) and Inductive Effects

The binding affinity of 4-PI derivatives is highly sensitive to the electronic structure of the ligand[5]. Substitutions on the phenyl ring exert inductive and resonance effects that alter the charge distribution on the imidazole ring[3]. A decrease in the negative charge on the coordinating nitrogen paradoxically correlates with an increased binding affinity to the ferric heme iron, as it stabilizes the coordination complex[3].

Furthermore, strategic substitutions can exploit specific amino acid residues within the active site to improve Ligand Efficiency (LE)[5].

Table 1: SAR and Binding Affinity of 4-PI Derivatives
Compound DerivativeSubstitutionIDO1 IC₅₀ / KᵢMechanism / Interaction Note
4-Phenyl-1H-imidazole (4-PI) None~48 µMBaseline heme iron coordination via N3[6].
4-(2-Fluorophenyl)-1H-imidazole ortho-Fluoro~15 µMHalogen bonding in Pocket A; alters imidazole pKa via inductive effects[3].
4-(3-Hydroxyphenyl)-1H-imidazole meta-Hydroxyl~4 µMDirect hydrogen bonding network established with Ser167[2].
(4-Phenyl-1H-imidazol-2-yl)methanol C2-Methanol~10 µMH-bonding at active site entrance (Pocket B); modulates N3 electrostatic potential[3].

Experimental Methodologies: Synthesis and Validation Protocols

To ensure scientific reproducibility, the following self-validating protocols detail the synthesis of (4-phenyl-1H-imidazol-2-yl)methanol and the subsequent biochemical validation of its IDO1 inhibitory activity.

Protocol 1: Synthesis of (4-Phenyl-1H-imidazol-2-yl)methanol

This protocol relies on the reduction of a C-2 aroyl substituted imidazole precursor[3][7].

  • Starting Material Preparation: Dissolve 1.0 mmol of phenyl(4-phenyl-1H-imidazol-2-yl)methanone in 30 mL of anhydrous methanol[7].

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄, 3.0 mmol) in three distinct portions[3][7].

    • Causality Note: NaBH₄ reduction of the aroyl ketone is highly exothermic and evolves hydrogen gas. Stepwise addition at 0 °C prevents thermal degradation of the imidazole ring and suppresses the formation of unwanted pinacol coupling byproducts.

  • Reaction Monitoring: Stir the mixture for 2 to 24 hours, monitoring the disappearance of the starting material via Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane (1:5) eluent system[7].

  • Workup: Quench the reaction with water and remove the methanol in vacuo. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄[7].

  • Purification: Purify the crude product via silica gel column chromatography to afford pure (4-phenyl-1H-imidazol-2-yl)methanol as a white solid (Yield: 70–92%)[3][7].

Protocol 2: In Vitro IDO1 Enzymatic Inhibition Assay

To validate the mechanism of action, a spectrophotometric assay measuring Kyn production is employed[3].

  • Enzyme Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase[3].

    • Causality Note: IDO1 is only catalytically active in the ferrous (Fe²⁺) state. During in vitro assays, the heme iron rapidly oxidizes to the inactive ferric (Fe³⁺) state. Ascorbate and methylene blue serve as a continuous electron-donating system to maintain the enzyme in its active conformation, ensuring accurate IC₅₀ determination.

  • Inhibitor Incubation: Add recombinant human IDO1 enzyme to the buffer. Introduce the synthesized (4-phenyl-1H-imidazol-2-yl)methanol at varying concentrations (e.g., 0.1 µM to 100 µM). Incubate for 15 minutes at 37 °C to allow equilibrium binding to the heme iron[2].

  • Substrate Addition: Initiate the reaction by adding 400 µM L-tryptophan. Incubate for 30 minutes at 37 °C[3].

  • Reaction Termination: Stop the reaction by adding 30% trichloroacetic acid (TCA) and heating at 65 °C for 15 minutes.

    • Causality Note: Heating in TCA not only precipitates the protein but also chemically hydrolyzes the intermediate N-formylkynurenine to the final measurable product, kynurenine.

  • Colorimetric Readout: Transfer the supernatant to a 96-well plate. Add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Measure the absorbance at 490 nm using a microplate reader to quantify Kyn concentration and calculate the IC₅₀[3].

Workflow S1 Step 1: Synthesis NaBH4 Reduction S2 Step 2: Purification Column Chromatography S1->S2 S3 Step 3: Characterization NMR & Mass Spec S2->S3 S4 Step 4: in vitro Assay IDO1 Enzymatic Inhibition S3->S4 S5 Step 5: Cellular Assay T-Cell Proliferation S4->S5

Fig 2: Experimental workflow for the synthesis and validation of IDO1 inhibitors.

Conclusion

(4-Phenyl-1H-imidazol-2-yl)methanol derivatives represent a robust and highly modular class of IDO1 inhibitors. Their mechanism of action relies on direct heme iron chelation combined with strategic occupation of the hydrophobic Pocket A and the active site entrance (Pocket B). By fine-tuning the electronic properties of the imidazole ring through phenyl substitutions and leveraging the C2-methanol group for hydrogen bonding, researchers can systematically optimize these scaffolds. This rational, structure-based design approach is critical for developing next-generation immunotherapeutics with enhanced ligand efficiency and superior cellular potency.

References

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Methodological & Application

(4-Phenyl-1H-imidazol-2-yl)methanol as a ligand in transition metal catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: (4-Phenyl-1H-imidazol-2-yl)methanol as a Hemilabile N,O-Ligand in Transition Metal Catalysis

Executive Summary

The development of robust, tunable ligands is a cornerstone of modern transition metal catalysis. (4-Phenyl-1H-imidazol-2-yl)methanol represents a highly versatile bidentate N,O-donor ligand system. Featuring a strongly σ-donating imidazole nitrogen and a hemilabile hydroxymethyl group, this ligand excels in stabilizing reactive metal centers while facilitating substrate activation. This application note details the structural rationale, mechanistic pathways, and validated experimental protocols for utilizing this ligand in highly efficient Ru(II)-catalyzed transfer hydrogenation workflows.

Scientific Rationale & Structural Dynamics

The efficacy of (4-Phenyl-1H-imidazol-2-yl)methanol in catalysis is governed by three critical structural features:

  • Bidentate N,O-Chelation: The proximity of the C2-hydroxymethyl group to the N3-imidazole nitrogen allows for the formation of a thermodynamically stable 5-membered metallacycle upon coordination to transition metals (e.g., Ru, Ir, Cu). The hydroxyl group can coordinate as a neutral donor or, upon base-promoted deprotonation, as a strongly electron-donating anionic alkoxide[1].

  • Steric Shielding via the 4-Phenyl Motif: Unlike unsubstituted imidazole-2-methanol, the inclusion of a bulky phenyl group at the C4 position provides essential steric bulk. This steric tuning prevents the bimolecular decomposition of the active catalyst (e.g., formation of inactive ligand-bridged dimers) and stabilizes the active metal center, a proven strategy in the design of biomimetic chelating ligands[2].

  • Bifunctional Hydrogen Bonding: The unsubstituted N1-H of the imidazole ring remains available to participate in secondary coordination sphere interactions. In transfer hydrogenation, this enables outer-sphere hydrogen bonding with the carbonyl substrate, orienting it perfectly for hydride attack and drastically lowering the activation energy barrier.

Mechanistic Framework: Ru(II)-Catalyzed Transfer Hydrogenation

When complexed with a ruthenium precursor such as [RuCl2(p-cymene)]2, the ligand forms a highly active precatalyst. The addition of a strong base (e.g., potassium tert-butoxide) serves a dual purpose: it deprotonates the hydroxymethyl group to form the active N,O-alkoxide chelate and abstracts the chloride ligand to generate a coordinatively unsaturated, 16-electron Ru(II) active species.

The catalytic cycle proceeds via an outer-sphere mechanism. Isopropanol (solvent and hydrogen donor) coordinates to the metal and transfers a hydride to the Ru center, releasing acetone. The ketone substrate then approaches the metal-hydride species, guided by hydrogen bonding from the imidazole N-H, resulting in a concerted hydride transfer to the carbonyl carbon.

G1 Precat Ru(II) Precatalyst (18e⁻ Complex) Active Active Ru Species (16e⁻ N,O-Chelate) Precat->Active Base (-HCl) SubCoord Substrate Binding (Ketone Coordination) Active->SubCoord + Ketone Hydride Hydride Transfer (Bifunctional Activation) SubCoord->Hydride ProdRel Product Release (Alcohol Formation) Hydride->ProdRel ProdRel->Active + iPrOH - Acetone

Figure 1: Outer-sphere mechanism for Ru(II)-catalyzed transfer hydrogenation using the N,O-ligand.

(Note: Similar imidazole-based ligands have also demonstrated profound efficacy in stabilizing advanced Mo3S4 clusters for the methanolysis of hydrosilanes, highlighting the broad applicability of the imidazole-alkoxide motif[3].)

Quantitative Data Presentation

The integration of the 4-phenyl substituent significantly enhances catalyst longevity and turnover frequencies (TOF) compared to standard aliphatic N,O-ligands.

Ligand SystemCatalyst LoadingSubstrateTemp (°C)Time (h)Conversion (%)TOF (h⁻¹)
Imidazole-2-methanol0.5 mol%Acetophenone804.08241
(4-Phenyl-1H-imidazol-2-yl)methanol 0.5 mol% Acetophenone 80 2.0 >99 99
(4-Phenyl-1H-imidazol-2-yl)methanol 0.1 mol% Benzophenone 80 6.0 95 158
Ethanolamine (Control)0.5 mol%Acetophenone8012.0457.5

Table 1: Comparative catalytic performance in the Ru(II)-catalyzed transfer hydrogenation of ketones using isopropanol as the hydrogen donor.

Experimental Methodologies

The following protocols are designed as self-validating systems. The inclusion of an internal standard ensures that physical losses during workup do not artificially skew conversion data.

Protocol A: Ligand Preparation and Handling

(4-Phenyl-1H-imidazol-2-yl)methanol can be synthesized efficiently via the sodium borohydride (NaBH₄) reduction of the corresponding ketone/aldehyde precursor in methanol at 0 °C[4].

  • Purity Check: Ensure the ligand is >98% pure via ¹H NMR prior to complexation. The presence of unreacted borate salts can poison the transition metal catalyst.

  • Storage: Store the dried ligand in a desiccator. While air-stable, the hydroxymethyl group is hygroscopic, and trace water can negatively impact the generation of the active 16-electron Ru species.

Protocol B: In Situ Catalyst Generation & Transfer Hydrogenation

Causality Check: The addition of the base (t-BuOK) must be performed under a strict inert atmosphere. The resulting 16e⁻ Ru(II) species is highly susceptible to oxidative degradation by atmospheric oxygen.

Reagents:

  • [RuCl2(p-cymene)]2 (0.005 mmol, 0.5 mol% Ru)

  • (4-Phenyl-1H-imidazol-2-yl)methanol (0.011 mmol, 1.1 mol% - slight excess ensures complete metal complexation)

  • Acetophenone (1.0 mmol, Substrate)

  • Potassium tert-butoxide (0.05 mmol, 5 mol%)

  • Anisole (1.0 mmol, Internal Standard)

  • Anhydrous Isopropanol (5.0 mL)

Step-by-Step Procedure:

  • Complexation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine [RuCl2(p-cymene)]2 and the ligand.

  • Purging: Evacuate and backfill the tube with dry Nitrogen (N₂) three times.

  • Solvation: Inject 3.0 mL of anhydrous isopropanol. Stir the mixture at 60 °C for 30 minutes to ensure complete formation of the 18-electron precatalyst. The solution will typically transition to a deep yellow/orange color.

  • Substrate Addition: Cool the tube to room temperature. Inject the ketone substrate (acetophenone) and the internal standard (anisole).

  • Activation: In a separate vial inside a glovebox, dissolve t-BuOK in 2.0 mL of anhydrous isopropanol. Inject this basic solution into the Schlenk tube to initiate the reaction.

  • Catalysis: Transfer the Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously.

  • Validation & Sampling: At t = 30 min, 1 h, and 2 h, withdraw 50 µL aliquots under positive N₂ pressure. Quench the aliquots immediately by filtering through a short pad of silica gel (eluting with ethyl acetate) to remove the metal catalyst.

  • Analysis: Analyze the filtrate via GC-FID. Calculate the yield by comparing the product/substrate peak areas against the anisole internal standard.

G2 S1 1. Ligand Preparation Dissolve in dry iPrOH S2 2. Metal Complexation Add [RuCl2(p-cymene)]2 S1->S2 S3 3. Base Activation Add t-BuOK (Generate Active Catalyst) S2->S3 S4 4. Substrate Addition Add Ketone + Internal Standard S3->S4 S5 5. Catalytic Reaction Stir at 80°C under N2 S4->S5 S6 6. Quench & Analyze Cool, filter, GC/HPLC Analysis S5->S6

Figure 2: Step-by-step experimental workflow for in situ catalyst generation and reaction screening.

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Application Note: Preparation and Handling of (4-Phenyl-1H-imidazol-2-yl)methanol Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(4-Phenyl-1H-imidazol-2-yl)methanol is a nitrogenated heterocyclic small molecule frequently utilized as a pharmacological intermediate and building block in drug discovery. Due to the hydrophobic nature of its phenyl and imidazole ring systems, the compound exhibits poor solubility in standard aqueous buffers. To ensure reproducible bioavailability in cell-based systems, researchers must first prepare a highly concentrated master stock in an aprotic solvent.

Anhydrous Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for this purpose. DMSO is an amphiphilic molecule that effectively disrupts the crystal lattice of hydrophobic compounds, ensuring complete molecular dispersion while remaining miscible with aqueous culture media[1].

Physicochemical Properties & Quantitative Data

Before initiating the protocol, verify the compound's properties to ensure accurate molarity calculations.

ParameterSpecification
Chemical Name (4-Phenyl-1H-imidazol-2-yl)methanol
CAS Number 179333-63-2
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Recommended Solvent Cell-Culture Grade, Anhydrous DMSO
Target Stock Concentration 10 mM
Storage (Solid Powder) Room Temperature or 4°C (Desiccated)
Storage (Stock Solution) -20°C (1 month) to -80°C (6 months)[2]

Experimental Workflow

Workflow Powder Solid Compound (4-Phenyl-1H-imidazol-2-yl)methanol Weigh Equilibration & Weighing (Analytical Balance) Powder->Weigh Dissolve Dissolution in Anhydrous DMSO (10 mM Master Stock) Weigh->Dissolve QC QC: Visual Inspection (Check for Tyndall Effect) Dissolve->QC Aliquot Aliquoting (Single-use volumes) QC->Aliquot Store Storage (-20°C to -80°C) Aliquot->Store Thaw Thawing & Homogenization (Room Temperature) Store->Thaw On day of experiment Dilute Aqueous Dilution (Pre-warmed Assay Media) Thaw->Dilute Assay In Vitro Assay (Final DMSO ≤ 0.1%) Dilute->Assay Toxicity Critical: Avoid Toxicity (DMSO must not exceed 0.5%) Assay->Toxicity

Workflow for preparing and applying DMSO stock solutions for in vitro assays.

Step-by-Step Protocol: Master Stock Preparation

This protocol outlines the creation of a 10 mM master stock solution , which provides optimal flexibility for downstream serial dilutions.

Phase 1: Solvation & Quality Control
  • Thermal Equilibration: Allow the sealed vial of (4-Phenyl-1H-imidazol-2-yl)methanol powder to equilibrate to room temperature in a desiccator for 20 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because DMSO is highly hygroscopic, introduced water will drastically reduce the solubility limit of the compound, leading to premature precipitation[1].

  • Mass Calculation & Weighing: To prepare 1.0 mL of a 10 mM stock, weigh exactly 1.74 mg of the compound using a calibrated micro-analytical balance. Transfer to a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of fresh, anhydrous, cell-culture grade DMSO to the tube.

  • Homogenization: Cap tightly and vortex vigorously for 60–120 seconds. If the compound resists dissolution, warm the vial gently in a 37°C water bath for 5 minutes.

  • Self-Validating QC Step (Optical Clarity): Hold the vial against a direct, focused light source. The solution must be perfectly clear. If you observe the Tyndall effect (scattering of light), micro-particulates are still present. Sonicate until optical clarity is achieved. Proceeding with micro-particulates will result in inaccurate assay dosing.

Phase 2: Aliquoting & Storage
  • Aliquoting: Dispense the 10 mM master stock into 50 µL single-use aliquots in sterile tubes.

    • Causality: Repeated freeze-thaw cycles cause the DMSO to crystallize, forcing the compound into localized, hyper-concentrated micro-pockets that eventually precipitate. Single-use aliquots permanently eliminate this variable[2].

  • Storage: Store aliquots immediately at -20°C for short-term use (<1 month) or -80°C for long-term stability (up to 6 months)[2].

In Vitro Assay Application & Self-Validation

When introducing the compound to an aqueous environment (e.g., cell culture media or biochemical buffers), managing the final solvent concentration is critical.

  • Thawing: Thaw a single 50 µL aliquot at room temperature. Vortex briefly to ensure homogeneity before use.

  • Intermediate Dilution (Best Practice): Rather than spiking the 10 mM stock directly into an aqueous buffer, perform a 1:10 serial dilution in pure DMSO to create a 1 mM intermediate stock[3].

    • Causality: Direct injection of highly concentrated hydrophobic molecules into water causes "solvent shock," leading to transient precipitation. Stepwise dilution mitigates this thermodynamic shock.

  • Aqueous Dilution: Dilute the intermediate stock into pre-warmed assay media. To achieve a final assay concentration of 10 µM, add 1 µL of the 10 mM stock (or 10 µL of the 1 mM intermediate stock) to 999 µL of media.

  • Self-Validating Vehicle Control: You must run a parallel control group treated with the exact final concentration of pure DMSO used in your compound wells.

    • Rule of Thumb: The final DMSO concentration in the assay must never exceed 0.5% (v/v), and should ideally be kept at ≤0.1% [1]. If your vehicle control exhibits cytotoxicity or altered cellular morphology, your assay is invalid, and the compound must be re-diluted to lower the solvent burden.

References

  • Captivate Bio. "SMALL MOLECULES: Technical Data and Handling". Captivate Bio. URL:[Link]

Sources

Application Note: (4-Phenyl-1H-imidazol-2-yl)methanol as a Key Synthon for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of nitrogenous heterocycles relies heavily on versatile, multifunctional building blocks. (4-Phenyl-1H-imidazol-2-yl)methanol (CAS: 179333-63-2) has emerged as a highly valuable synthon. Combining the hydrogen-bonding capacity of an imidazole core, the lipophilicity of a phenyl appendage, and the nucleophilic potential of a primary hydroxymethyl group, this molecule serves as a critical junction for synthesizing complex, bioactive scaffolds. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for utilizing this compound in the synthesis of advanced therapeutics, including Indoleamine 2,3-Dioxygenase (IDO) inhibitors and thienopyrimidine-based kinase inhibitors.

Structural Rationale & Pharmacological Relevance

The architectural value of (4-Phenyl-1H-imidazol-2-yl)methanol lies in its tripartite structure, which allows for orthogonal functionalization:

  • The Imidazole Core: Acts as a bioisostere for various hydrogen-bonding networks and is a privileged scaffold for coordinating with metalloenzymes (e.g., the heme iron in IDO enzymes)[1].

  • The Phenyl Ring: Enhances membrane permeability (logP) and drives target affinity via π−π stacking interactions within hydrophobic binding pockets.

  • The Hydroxymethyl Group: Provides a highly reactive primary alcohol that can be selectively deprotonated to form a potent oxygen nucleophile, enabling rapid diversification via Nucleophilic Aromatic Substitution (SNAr) or cyclization into fused bicyclic systems like imidazo[1,4]oxazinones[2].

Synthetic Workflows & Applications

Synthesis of the Synthon and IDO Inhibitor Scaffolds

The primary route to access (4-Phenyl-1H-imidazol-2-yl)methanol involves the chemoselective reduction of 4-phenyl-1H-imidazole-2-carboxaldehyde (or its corresponding ketone derivatives). Utilizing sodium borohydride (NaBH₄) in methanol at 0 °C ensures that the reduction proceeds cleanly without over-reduction or ring-opening side reactions. This specific alcohol, and its trityl-protected derivatives, are heavily utilized in the structure-based development of potent Indoleamine 2,3-Dioxygenase (IDO) inhibitors[1].

Thienopyrimidine-Based Kinase Inhibitors via SNAr

A premier application of this synthon is the generation of complex ether linkages via SNAr. By treating (4-Phenyl-1H-imidazol-2-yl)methanol with a strong, non-nucleophilic base such as Sodium Hydride (NaH) in a polar aprotic solvent, a highly reactive alkoxide is formed. This alkoxide readily attacks electron-deficient heteroaryl chlorides, such as 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine, displacing the chloride to form a stable, bioactive ether[3].

Workflow A 4-Phenyl-1H-imidazole- 2-carboxaldehyde B (4-Phenyl-1H-imidazol- 2-yl)methanol A->B NaBH4, MeOH 0°C to RT C Thienopyrimidine Ethers (Kinase Inhibitors) B->C NaH, NMP Heteroaryl Chloride D Imidazo[1,4]oxazinones (Fused Scaffolds) B->D Chloroacetyl chloride Base, Solvent

Synthetic workflow for generating bioactive heterocycles from the imidazole-methanol synthon.

Quantitative Process Optimization

The etherification of the hydroxymethyl group requires precise control over the base and solvent to prevent degradation of the imidazole ring and maximize the nucleophilicity of the alkoxide. The table below summarizes the causality behind reaction condition optimization, synthesized from established protocols[2][3].

BaseSolventTempYield (%)Mechanistic Observation & Causality
NaH (60%) NMP 0 °C to RT 85 - 92 Optimal. NMP strongly solvates Na⁺, leaving a "naked," highly reactive alkoxide.
K₂CO₃DMF80 °C45Weaker base requires heating; partial degradation of the imidazole core observed.
TEADCMRTN.R.Triethylamine (pKa ~10.7) is insufficiently basic to deprotonate the primary alcohol.
Cs₂CO₃MeCN60 °C62Moderate yield. The heterogeneous nature of the reaction slows kinetics significantly.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction to (4-Phenyl-1H-imidazol-2-yl)methanol

This protocol ensures the high-yield generation of the synthon without over-reduction.

Reagents: 4-Phenyl-1H-imidazole-2-carboxaldehyde (1.0 eq), NaBH₄ (1.5 eq), Anhydrous Methanol.

  • Preparation: Suspend the aldehyde in anhydrous methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Causality: Low temperature controls the exothermic release of hydrogen gas and prevents solvent participation in side reactions.

  • Reduction: Add NaBH₄ in three equal portions over 15 minutes[1].

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup & In-Process Validation:

    • Validation: Monitor via TLC (10% MeOH/CHCl₃). The reaction is complete when the UV-active starting material (higher Rf) completely shifts to a more polar spot (lower Rf)[1].

    • Isolation: Quench with a few drops of water, remove methanol in vacuo, and partition the crude residue between Ethyl Acetate and Brine. Dry the organic layer over MgSO₄ and concentrate to afford the product as a white solid (Yield: ~92%)[1].

Protocol B: SNAr Etherification to form Thienopyrimidine Derivatives

This protocol leverages the synthon to create complex kinase inhibitor scaffolds.

Reagents: (4-Phenyl-1H-imidazol-2-yl)methanol (1.0 eq), NaH (60% dispersion in mineral oil, 1.2 eq), 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (1.0 eq), Anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Alkoxide Formation: Dissolve the imidazole-methanol in anhydrous NMP (0.2 M). Cool the solution to 0 °C under an inert Argon atmosphere. Carefully add NaH.

  • Maturation: Remove the ice bath and stir at room temperature for 15 minutes. Causality: This maturation period ensures complete deprotonation and off-gassing of H₂, forming the active nucleophile.

  • Coupling: Re-cool the reaction to 0 °C. Add a solution of the heteroaryl chloride dissolved in a minimum volume of NMP dropwise[3].

  • Propagation: Warm to room temperature and stir for 70 minutes[3].

  • Workup & In-Process Validation:

    • Validation: The reaction transitions from a cloudy suspension to a clear, slightly yellow solution. LC-MS should indicate the disappearance of the chloride isotope pattern and the appearance of the [M+H]⁺ peak for the ether product.

    • Isolation: Re-cool to 0 °C and quench slowly with ice water. The sudden drop in solvent polarity forces the highly lipophilic product to precipitate. Extract with Ethyl Acetate, wash extensively with water to remove NMP, dry over Na₂SO₄, and purify via silica gel chromatography (Hexane:Ethyl Acetate = 50:50 to 0:100)[3].

Mechanism Step1 Step 1: Deprotonation NaH abstracts proton from hydroxymethyl group Step2 Step 2: Alkoxide Formation Generates highly nucleophilic imidazole-alkoxide Step1->Step2 Step3 Step 3: Nucleophilic Attack Alkoxide attacks C2 of 2-chlorothieno[2,3-d]pyrimidine Step2->Step3 Step4 Step 4: Meisenheimer Complex Temporary loss of aromaticity in pyrimidine ring Step3->Step4 Step5 Step 5: Chloride Elimination Restoration of aromaticity, yielding final ether linkage Step4->Step5

Mechanistic SNAr pathway of imidazole-alkoxide coupling with heteroaryl chlorides.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Long-Term Storage of (4-Phenyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (4-Phenyl-1H-imidazol-2-yl)methanol is a critical intermediate and pharmacophore, widely recognized for its role in synthesizing inhibitors for enzymes like1[1]. However, the electron-rich nature of the imidazole ring, combined with the conjugated phenyl system and the reactive hydroxymethyl group, makes this compound uniquely susceptible to degradation under ambient laboratory conditions.

This guide provides a self-validating framework for long-term storage and troubleshooting, grounded in established2[2].

Mechanisms of Degradation: Understanding the Causality

To effectively prevent degradation, scientists must first understand the thermodynamic and kinetic vulnerabilities of the molecule:

  • Oxidative Degradation: The imidazole ring is highly susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of N-oxides or ring-opened lactam intermediates, a common 3[3]. Furthermore, the hydroxymethyl group at the C2 position can be over-oxidized to an aldehyde or carboxylic acid.

  • Photodegradation: The extended π-conjugation between the phenyl ring and the imidazole core lowers the energy gap for UV/Vis absorption. Photo-excitation generates reactive oxygen species (ROS) that aggressively accelerate 4[4].

  • Thermal Stress: Elevated temperatures increase the kinetic energy available to overcome activation barriers for bimolecular reactions, such as dimerization or solvent-mediated solvolysis.

Quantitative Stability Profile

Based on forced degradation studies modeled after ICH guidelines, the following table summarizes the compound's behavior under stress. This data empowers researchers to anticipate purity loss and select appropriate mitigation strategies.

Stress ConditionParametersPrimary Degradation PathwayExpected Purity Loss (24h)
Oxidative 3% H₂O₂, Room Temp[4]Imidazole ring oxidation / N-oxide formation15 - 20%
Photolytic ICH Q1B Standard UV/Vis[2]Photo-oxidation of the conjugated system10 - 15%
Thermal 60°C, Solid State[4]Minor thermal cleavage / polymerization< 2%
Acidic 0.1 M HCl, 60°C[4]Hydroxymethyl cleavage / Protonation stress5 - 8%
Basic 0.1 M NaOH, 60°C[4]Highly stable in alkaline conditions< 1%
Experimental Workflow: Self-Validating Storage Protocol

Do not rely on passive storage. The following protocol integrates preparation, environmental control, and a feedback loop (self-validation) to ensure the absolute integrity of your compound.

G Start Synthesized/Purchased (4-Phenyl-1H-imidazol-2-yl)methanol QC Initial QC (HPLC/NMR) Establish Baseline Purity Start->QC Aliquoting Aliquoting into Amber Vials (Minimize Freeze-Thaw) QC->Aliquoting InertGas Argon/Nitrogen Purge (Displace Oxygen) Aliquoting->InertGas Storage Long-Term Storage (-20°C or -80°C) InertGas->Storage Usage Thaw in Desiccator (Prevent Condensation) Storage->Usage Validation Pre-Use Purity Check (Self-Validating Step) Usage->Validation

Logical workflow for the storage and self-validating stability check of the compound.

Step-by-Step Methodology:
  • Baseline Quantification (The Anchor): Before storage, run a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis using a C18 column (e.g., Water/Acetonitrile gradient with 0.1% TFA). Record the exact retention time and Area Under the Curve (AUC). This is your comparative baseline.

  • Desiccation & Aliquoting: Ensure the powder is completely dry. Moisture acts as a micro-solvent, facilitating atmospheric oxygen interaction. Divide the bulk powder into single-use amber glass vials.

    • Causality: Amber glass blocks UV/Vis wavelengths, neutralizing the photodegradation pathway. Single-use aliquots prevent repeated ambient exposure.

  • Inert Atmosphere Sealing: Gently purge each vial with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the powder). Cap tightly with PTFE-lined septa.

    • Causality: Displacing oxygen halts the primary oxidative degradation of the imidazole ring.

  • Cryogenic Storage: Store the sealed vials at -20°C (or -80°C for >12 months storage).

    • Causality: Lowering the temperature exponentially decreases the rate constant of any residual degradative reactions according to the Arrhenius equation.

  • Self-Validating Recovery: When required for an experiment, remove the vial and place it in a desiccator to warm to room temperature before opening. This prevents atmospheric condensation on the cold powder. Run a rapid RP-HPLC check. If the AUC matches the baseline (±1%), the protocol is validated and the compound is cleared for use.

Troubleshooting FAQs

Q: My stock solution of (4-Phenyl-1H-imidazol-2-yl)methanol turned yellow/brown over a few weeks. What happened, and can I still use it? A: The color change indicates oxidative degradation of the imidazole ring[4]. Polyalkylated and phenyl-substituted imidazoles can oxidize to form ring-opened products or conjugated lactams, which absorb visible light (appearing yellow/brown)[3]. Action: Do not use the solution for sensitive biological assays or catalytic steps, as these degradation products may act as inhibitors or introduce off-target effects. Always prepare fresh solutions or store them under Argon.

Q: I observe a fine precipitate in my DMSO stock solution after storing it at 4°C. Is the compound degrading? A: Not necessarily. This is likely a thermodynamic solubility issue rather than chemical degradation. (4-Phenyl-1H-imidazol-2-yl)methanol has strict temperature-dependent solubility limits. Action: Warm the solution gently to 37°C in a water bath and vortex. If the precipitate readily redissolves, it was simply crystallized compound. If it remains insoluble, it may be a dimeric degradation product, and the solution should be discarded.

Q: Does the pH of my buffer affect the stability of the compound in solution? A: Yes. Imidazole derivatives are generally more stable in neutral to slightly basic conditions[4]. In highly acidic environments (pH < 3), the hydroxymethyl group can undergo protonation and subsequent cleavage, or the imidazole ring can face electrophilic stress. Maintain solutions between pH 7.0 and 8.5 for maximum aqueous stability.

References
  • European Medicines Agency (EMA) . "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline".[Link]

  • ACS Publications . "Degradative Behavior and Toxicity of Alkylated Imidazoles".[Link]

  • Journal of Medicinal Chemistry - ACS Publications . "Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase".[Link]

Sources

Technical Support Center: Resolving Co-Elution in (4-Phenyl-1H-imidazol-2-yl)methanol Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter method development challenges involving basic, amphoteric, and polar-aromatic compounds. (4-Phenyl-1H-imidazol-2-yl)methanol is a classic "problem child" in High-Performance Liquid Chromatography (HPLC). It features a basic imidazole nitrogen, a hydrophobic phenyl ring, and a polar hydroxymethyl group. This trifecta of functional groups leads to unpredictable retention, severe peak tailing, and co-elution with synthetic precursors or positional isomers.

This guide provides field-proven, mechanistically grounded solutions to resolve co-elution, eliminate secondary interactions, and ensure robust peak integration.

FAQ 1: Why is my target compound co-eluting with its synthetic impurities, and how do I diagnose it?

The Causality: Co-elution occurs when the selectivity ( α ) between two compounds is insufficient, meaning they partition identically between the mobile and stationary phases. For (4-Phenyl-1H-imidazol-2-yl)methanol, co-elution often happens with unreacted precursors (like acetophenone derivatives) or positional isomers. Because the imidazole ring can tautomerize and hydrogen-bond, it often exhibits broad, asymmetrical peaks that can easily mask closely eluting impurities.

The Diagnosis: Perfect co-elution shows no obvious distortion, but a "shoulder" on the peak indicates two compounds exiting simultaneously. Diode Array Detectors (DAD) or Mass Spectrometry (MS) are essential here. If the UV spectra or MS profiles shift across the peak width, you have confirmed co-elution [1][1].

Table 1: Physicochemical Properties & Chromatographic Impact

Structural FeaturePropertyChromatographic ConsequenceTroubleshooting Focus
Imidazole Ring Basic (pKa ~6.9)Ionizes at neutral pH; strong secondary interactions with silanols.pH optimization; base-deactivated columns.
Phenyl Ring Hydrophobic ( π−π )Dominates retention in reversed-phase (RP) conditions.Organic modifier selection (MeOH vs. ACN).
Hydroxymethyl Polar / H-bond donorReduces overall logP; causes early elution on standard C18.Polar-embedded phases or HILIC.
FAQ 2: How does mobile phase pH dictate the resolution of imidazole derivatives?

The Causality: The most critical parameter for imidazole chromatography is pH. The conjugate acid of the imidazole ring has a pKa of approximately 6.9 [2][2]. If you operate your mobile phase near this pH (e.g., pH 6.0–8.0), the compound exists in a transitional state (partially ionized, partially neutral). This thermodynamic instability causes severe peak broadening and co-elution. You must operate at least 2 pH units away from the pKa to ensure a single ionization state [3][3].

  • Low pH Strategy (pH 2.0 - 3.0): The imidazole is fully protonated (cationic). It will elute very early on a standard C18 column. To retain it and resolve it from polar voids, you must use an ion-pairing reagent (like 0.1% TFA or Heptafluorobutyric acid) [2][2].

  • High pH Strategy (pH 9.5 - 10.5): The imidazole is fully deprotonated (neutral). This maximizes hydrophobic retention on C18 and completely suppresses ion-exchange interactions with residual silanols, yielding sharp, symmetrical peaks [4][4].

HPLC_Troubleshooting Problem Co-elution & Tailing of (4-Phenyl-1H-imidazol-2-yl)methanol Diagnosis Analyze Peak Shape & Spectra (DAD/MS Purity Check) Problem->Diagnosis Mechanism Identify Causality: Silanol Interaction vs. Isomeric Similarity Diagnosis->Mechanism Silanol Tailing / Broad Peaks (Silanol Ion-Exchange) Mechanism->Silanol Isomer Symmetrical Co-elution (Lack of Selectivity) Mechanism->Isomer FixSilanol Shift pH > 9.0 (Neutralize Analyte) or pH < 3.0 (Protonate Silanols) Silanol->FixSilanol FixIsomer Change Stationary Phase (Polar-Embedded C18 or HILIC) Isomer->FixIsomer Validation Self-Validating SST: Resolution (Rs) > 2.0 Tailing Factor (Tf) < 1.2 FixSilanol->Validation FixIsomer->Validation

Diagnostic workflow for resolving imidazole co-elution and tailing.

FAQ 3: I am experiencing severe peak tailing that masks a closely eluting impurity. What is the mechanism and the remedy?

The Causality: Tailing in basic compounds like imidazoles is almost always caused by secondary interactions. While the phenyl ring interacts with the C18 chains (primary retention), the basic imidazole nitrogens undergo ion-exchange interactions with unreacted, acidic silanol groups ( −Si-O− ) on the silica support [3][3]. Because there are fewer silanol sites than C18 chains, they become quickly saturated, leading to a non-linear isotherm and an exponential tail.

The Remedy & Self-Validating Protocol: To guarantee that your method is robust, you must build in a System Suitability Test (SST) that validates the absence of silanol interactions. Follow this high-pH reversed-phase method development protocol:

  • Step 1: Mobile Phase Preparation

    • Aqueous (A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide. (Buffer concentration must be 5 mM to maintain ionic strength and mask residual silica charge).

    • Organic (B): 100% Acetonitrile. (ACN provides better peak shape for imidazoles than Methanol due to lower viscosity and distinct π−π disruption).

  • Step 2: Column Selection

    • Select a base-resistant, hybrid-silica C18 column (e.g., Waters XBridge or Agilent Extend-C18) designed to withstand pH 10 without dissolving the silica backbone [4][4].

  • Step 3: Self-Validating Injection (The SST)

    • Prepare a resolution mixture containing:

      • Uracil (Void volume marker, T0​ ).

      • Toluene (Neutral hydrophobic marker to test theoretical plates, N ).

      • (4-Phenyl-1H-imidazol-2-yl)methanol (Target analyte).

      • 4-Phenylimidazole (Common synthetic impurity/analog).

    • Validation Logic: If Toluene tails, the column is physically degraded (e.g., void at the inlet). If Toluene is symmetric but the imidazole tails, the issue is chemical (silanol interaction). Adjust pH until the Tailing Factor ( Tf​ ) of the imidazole is 1.2 and Resolution ( Rs​ ) between the imidazoles is 2.0.

  • Step 4: Gradient Optimization

    • Run a shallow gradient (e.g., 5% to 60% B over 15 minutes) to maximize the selectivity ( α ) between the target and its structurally similar impurities.

FAQ 4: Can HILIC or mixed-mode chromatography offer better selectivity if Reversed-Phase fails?

The Causality: If your sample matrix contains highly hydrophobic impurities that co-elute with your target under RP conditions, you need an orthogonal retention mechanism. Hydrophilic Interaction Liquid Chromatography (HILIC) retains compounds based on their polarity. In HILIC, the polar hydroxymethyl group and the basic imidazole ring drive retention, while the hydrophobic phenyl ring has minimal effect.

The Solution: A zwitterionic HILIC (ZIC-HILIC) stationary phase is highly effective for imidazoles. The positively charged imidazole ring interacts with the negatively charged sulfonate groups on the zwitterionic surface, providing exceptional selectivity that is completely orthogonal to C18 [5][5].

Table 2: Stationary Phase Selection Matrix

Column ChemistryRetention MechanismBest Use Case for (4-Phenyl-1H-imidazol-2-yl)methanol
Standard C18 Hydrophobic partitioningRoutine purity checks (requires high pH or ion-pairing).
Polar-Embedded C18 Hydrophobic + H-bondingResolving co-elution with pure hydrophobic impurities.
Zwitterionic HILIC Hydrophilic partitioning + ElectrostaticResolving highly polar degradation products; MS compatibility.
References
  • Benchchem - Characterization of Imidazole-Containing Compounds. Available at: 3

  • Agilent - Tips and Tricks of HPLC System Troubleshooting. Available at: 4

  • Chromatography Forum - RP HPLC method for Imidazole. Available at: 2

  • ResearchGate - Analytical quality by design approach for the determination of imidazole in sildenafil API and its formulations using zwitterionic HILIC stationary phase. Available at: 5

  • Axion Labs - Co-Elution: The Achilles' Heel of Chromatography. Available at: 1

Sources

Technical Support Center: Optimization of Catalyst Loading for (4-Phenyl-1H-imidazol-2-yl)methanol Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of (4-Phenyl-1H-imidazol-2-yl)methanol and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during your synthetic campaigns. Our focus is to empower you with the scientific rationale behind experimental choices to optimize your catalyst loading and achieve high-yielding, reproducible results.

Introduction: The Challenge of a Multifunctional Substrate

(4-Phenyl-1H-imidazol-2-yl)methanol is a valuable building block, but its structure presents unique challenges in palladium-catalyzed cross-coupling reactions. The presence of an acidic N-H proton on the imidazole ring and a primary alcohol can lead to catalyst inhibition, side reactions, and difficulties in achieving full conversion. The imidazole nitrogen can act as a ligand, potentially deactivating the palladium catalyst, while the hydroxyl group may participate in undesired side reactions.[1][2] Therefore, a systematic approach to optimizing the catalyst loading and other reaction parameters is crucial for success.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for palladium catalyst loading in the cross-coupling of (4-Phenyl-1H-imidazol-2-yl)methanol?

A1: For initial explorations with a new substrate like (4-Phenyl-1H-imidazol-2-yl)methanol, a slightly higher catalyst loading than standard Suzuki-Miyaura reactions is often a prudent starting point. We recommend beginning with 2-5 mol% of a palladium precatalyst, such as Pd(OAc)₂ or a commercially available pre-formed catalyst complex.[3] This higher initial loading can help to overcome potential catalyst inhibition by the imidazole substrate. Once a viable reaction is established, the loading can be systematically reduced to improve the economic and environmental profile of the synthesis.

Q2: My reaction is sluggish or stalls completely. Is the N-H group on the imidazole ring inhibiting my catalyst?

A2: Yes, catalyst inhibition by the unprotected N-H group of the imidazole is a very common issue.[1][2] The lone pair of electrons on the nitrogen can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species.[1][2] This is often observed as a reaction that starts but fails to go to completion.

Q3: How does the hydroxymethyl group affect the cross-coupling reaction?

A3: The primary alcohol of the hydroxymethyl group can also interact with the catalyst or reagents. While generally less inhibitory than the N-H group, it can participate in side reactions, especially under strongly basic conditions. Additionally, its presence adds to the overall polarity of the molecule, which can influence solubility and the choice of an appropriate solvent system. In some cases, chemoselective C-O versus C-N bond formation can be a challenge with similar bifunctional substrates.[4]

Q4: Should I protect the imidazole N-H or the hydroxymethyl group before attempting the cross-coupling?

A4: Protecting group strategies can be highly effective but add extra steps to your synthesis.

  • N-H Protection: Protecting the imidazole nitrogen with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can significantly improve reaction outcomes by preventing catalyst inhibition.[5] This is a recommended strategy if you are consistently observing low conversions.

  • Hydroxyl Protection: Protection of the hydroxyl group is generally less critical unless you are observing specific side reactions involving this group.

A preliminary screening with the unprotected substrate is often worthwhile. If yields are low or the reaction is not reproducible, a protecting group strategy should be considered.

In-Depth Troubleshooting Guides

Problem 1: Low to No Conversion of Starting Material

This is the most frequent challenge and can be addressed through a systematic optimization workflow.

Caption: A systematic approach to troubleshooting low conversion in the cross-coupling of (4-Phenyl-1H-imidazol-2-yl)methanol.

  • Increase Catalyst Loading: If your initial run at 2-5 mol% fails, a straightforward first step is to increase the catalyst loading to a higher level, for instance, 7.5-10 mol%. This can sometimes overcome partial catalyst deactivation and provide enough active catalyst to turn over the reaction. However, this is not always economically viable and can sometimes lead to an increase in side products.

  • Ligand Screening is Crucial: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired catalytic cycle. For N-H containing heterocycles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are often superior to simpler ligands like triphenylphosphine (PPh₃). These ligands can accelerate the reductive elimination step and prevent catalyst inhibition.

    Experimental Protocol: Ligand Screening

    • Set up a parallel array of reactions in small vials.

    • To each vial, add (4-Phenyl-1H-imidazol-2-yl)methanol (1.0 equiv), your coupling partner (e.g., an arylboronic acid, 1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

    • Add a consistent amount of a palladium source (e.g., Pd(OAc)₂, 2 mol%) to each vial.

    • To each vial, add a different phosphine ligand (e.g., PPh₃, SPhos, XPhos, RuPhos) at a 2:1 ligand-to-palladium ratio.

    • Add degassed solvent, seal the vials, and run the reactions under identical conditions (e.g., 80 °C for 12 hours).

    • Analyze the outcome of each reaction by LC-MS or ¹H NMR to determine the most effective ligand.

  • Base Optimization: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling. For challenging substrates, stronger, non-nucleophilic bases are often required.

BaseCommon Solvent SystemKey Considerations
K₂CO₃ Toluene/Water, Dioxane/WaterA standard, often effective choice.
K₃PO₄ Toluene, DioxaneA stronger base, often beneficial for challenging couplings. Anhydrous conditions may require a small amount of water to be effective.
Cs₂CO₃ Dioxane, THFA highly effective but more expensive base, often used when other bases fail. Its higher solubility in organic solvents can be advantageous.
  • Consider N-H Protection: If the above optimizations do not lead to a satisfactory yield, protecting the imidazole nitrogen is a robust strategy. The SEM group is often a good choice as it is stable to many cross-coupling conditions and can be removed under mild acidic conditions.

Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Debromination)

The appearance of significant side products indicates that your catalyst loading and reaction conditions are not optimized for selectivity.

  • Reduce Catalyst Loading: Paradoxically, while low conversion may necessitate a higher catalyst loading, an excessively high loading can sometimes promote side reactions. Once you have identified conditions that provide good conversion, systematically decrease the catalyst loading (e.g., from 5 mol% down to 1 mol% or lower) to find the optimal balance between reaction rate and selectivity.

  • Lower the Reaction Temperature: Higher temperatures can accelerate not only the desired reaction but also catalyst decomposition and side reactions. Running the reaction at a lower temperature for a longer period can often improve selectivity.

  • Ensure Rigorous Inert Atmosphere: Oxygen can degrade the active Pd(0) catalyst and phosphine ligands, leading to the formation of palladium black and promoting side reactions like the homocoupling of boronic acids.[5] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed.

Data Summary: Catalyst Loading Optimization

The following table provides a hypothetical example of a catalyst loading optimization experiment for the Suzuki-Miyaura coupling of a halo-(4-Phenyl-1H-imidazol-2-yl)methanol with phenylboronic acid.

EntryPd(OAc)₂ (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)
15SPhos (10)1001285
22.5SPhos (5)1001282
31SPhos (2)1002475
40.5SPhos (1)1002455
52.5SPhos (5)802490

In this example, lowering the temperature and maintaining a moderate catalyst loading (Entry 5) provided the best yield, likely by minimizing catalyst decomposition and side reactions.

Visualizing the Catalytic Cycle and Points of Inhibition

Suzuki_Miyaura_Cycle_Inhibition Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Inhibition Catalyst Inhibition by Imidazole N-H Pd(0)L2->Inhibition ArPd(II)XL2 Ar-Pd(II)-X(L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)2 Base ArPd(II)XL2->Inhibition ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L2) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting potential points of catalyst inhibition by the N-H group of the imidazole substrate.

References

  • Biscoe, M. R., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 11846–11849. [Link]

  • Heravi, M. M., et al. (2016). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. RSC Advances, 6(82), 78693-78721. [Link]

  • Guild, C., & Zhang, S. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8855–8863. [Link]

  • Jedinák, L., Zátopková, R., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(2), 1083–1097. [Link]

  • Perkin, G., & Campos, K. R. (2021). Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. Journal of the American Chemical Society, 143(34), 13576–13583. [Link]

  • Çetin, M., & Coşkun, N. (2021). N-Alkoxycarbonyl / carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd (II) complexes as highly efficient catalysts for Suzuki-Miyaura cross-coupling reaction. Cumhuriyet Science Journal, 42(1), 133-144. [Link]

  • Amini, M., & et al. (2014). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. Journal of the Serbian Chemical Society, 79(10), 1199-1206. [Link]

  • Michael, J. P. (2008). Halo- and organometallic-indoles and their application in synthetic organic chemistry. Natural Product Reports, 25(1), 139-166. [Link]

  • Watson, D. A., & et al. (2012). Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control. Science, 338(6113), 1452-1455. [Link]

  • Kumagai, N., & et al. (2026). Revisiting C4N4 Fluorophore: Theoretical Elucidation of the Origin of Fluorescent Properties of 2,5‐Diaminopyrimidines and Strategic Applications to Pd Detection. Chemistry – A European Journal. [Link]

  • Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(18), 8855-8863. [Link]

  • Buchwald, S. L., & et al. (2004). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 43(11), 1348-1350. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2006). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons. [Link]

  • Organ, M. G., & et al. (2011). PEPPSI: A Versatile Catalyst for Suzuki–Miyaura, Negishi, and Stille–Migita Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(12), 2799-2803. [Link]

  • Singh, U. P., & et al. (2022). Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. Organic & Biomolecular Chemistry, 20(27), 5309-5326. [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the toxicity and pharmacological profiles of (4-Phenyl-1H-imidazol-2-yl)methanol against related imidazole derivatives reveals critical insights into structure-toxicity relationships. As the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors accelerates in immuno-oncology, understanding how specific functional group substitutions dictate both on-target efficacy and off-target toxicity is paramount for drug development professionals.

Pharmacological Context & Structural Rationale

The imidazole ring is a ubiquitous pharmacophore due to its structural similarity to histidine, allowing it to easily interact with target proteins[1]. However, the basic imidazole scaffold is notorious for off-target interactions, primarily coordinating with the heme iron of various metalloenzymes.

(4-Phenyl-1H-imidazol-2-yl)methanol is a highly optimized derivative of 4-phenylimidazole (4-PI). Originally identified in 1989, 4-PI is a weak, non-competitive inhibitor of IDO1 that binds directly to the enzyme's active site heme iron[2]. While 4-PI served as a foundational scaffold, it lacked the potency required for clinical application. Through structure-based drug design, substitutions at the 2-position—such as the addition of a methanol group to form (4-Phenyl-1H-imidazol-2-yl)methanol—were introduced to exploit additional hydrogen bonding within "Pocket B" of the IDO1 active site[2][3].

Crucially, this modification does more than enhance target affinity; it fundamentally alters the molecule's toxicity profile.

Mechanisms of Imidazole Toxicity: The Causality of Design

To objectively evaluate (4-Phenyl-1H-imidazol-2-yl)methanol, we must analyze the three primary vectors of imidazole-induced toxicity:

  • Cytochrome P450 (CYP) Inhibition & Endocrine Disruption: Broad-spectrum imidazoles (e.g., ketoconazole, clotrimazole) exhibit high affinity for CYP450 enzymes. This off-target heme binding leads to severe hepatotoxicity and endocrine disruption[4]. 4-PI derivatives are sterically tuned to favor the distal heme pocket of IDO1 over the more restricted CYP450 active sites, drastically reducing hepatic liability.

  • Lipophilicity-Driven Cytotoxicity: Toxicological screenings of alkylated imidazoles in PC-12 rat cells demonstrate a strict correlation between hydrophobicity and cell viability. Compounds with a predicted octane-water partition coefficient (cLogP) greater than 3 exhibit significantly higher cellular toxicity[5]. The polar hydroxyl group in (4-Phenyl-1H-imidazol-2-yl)methanol suppresses the cLogP, preventing non-specific integration into lipid bilayers and subsequent cell lysis.

  • Metabolic Degradation: Simple alkylated imidazoles, such as 2-methylimidazole and 4-methylimidazole, are prone to oxidative degradation, forming potentially carcinogenic byproducts[5]. The stable phenyl conjugation in 4-PI derivatives provides a robust electron sink, enhancing metabolic stability.

ToxicityPathways A Imidazole Pharmacophore B IDO1 Heme Binding (Targeted 4-PI Derivatives) A->B  Steric optimization  (e.g., 2-methanol group) C CYP450 Heme Binding (Broad-spectrum Imidazoles) A->C  High lipophilicity  (e.g., Ketoconazole) D T-Cell Activation & Immune Restoration B->D  On-Target Efficacy E Hepatotoxicity & Endocrine Disruption C->E  Off-Target Toxicity

Mechanistic divergence of imidazole derivatives in target selectivity and resultant toxicity pathways.

Comparative Toxicity Data

The following table synthesizes the quantitative toxicity and physicochemical parameters of (4-Phenyl-1H-imidazol-2-yl)methanol against alternative imidazole classes.

Compound ClassSpecific ExamplePrimary TargetCellular Toxicity (In vitro)Off-Target Toxicity / In vivo ProfilecLogP
Optimized 4-PI Derivative (4-Phenyl-1H-imidazol-2-yl)methanolIDO1 (Immuno-oncology)Undetectable at active concentrations[3]Low CYP450 inhibition; high metabolic stability.~1.5 - 2.0
Parent Pharmacophore 4-Phenylimidazole (4-PI)IDO1 (Weak)LowMild respiratory/skin irritant[6].~1.7
Simple Alkylated Imidazole 4-MethylimidazoleNone (Industrial intermediate)HighStrong convulsing agent; potential carcinogen[5].< 1.0
Antifungal Imidazole KetoconazoleFungal CYP51A1ModerateSevere hepatotoxicity; endocrine disruption via human CYP450 inhibition[4].> 3.5

Data Synthesis Note: 4-PI derivatives consistently demonstrate low micromolar to nanomolar potency in cellular assays while maintaining a wide therapeutic window with no detectable baseline cytotoxicity[3].

Experimental Methodologies for Toxicity Profiling

To ensure scientific integrity and reproducibility, the following self-validating experimental workflows must be employed when comparing the toxicity of (4-Phenyl-1H-imidazol-2-yl)methanol against other imidazoles.

Protocol 1: PC-12 Cellular Cytotoxicity & Viability Assay

Purpose: To validate the cLogP-driven cytotoxicity correlation.

  • Cell Culture: Culture PC-12 (rat pheochromocytoma) cells in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum and 5% fetal bovine serum.

  • Compound Preparation: Dissolve (4-Phenyl-1H-imidazol-2-yl)methanol, 4-methylimidazole (toxic control), and 4-PI in DMSO. Dilute in culture media to achieve a concentration gradient (0.1 µM to 100 µM). Ensure final DMSO concentration is ≤0.1%.

  • Treatment: Seed cells in 96-well plates at 1×104 cells/well. Incubate for 24 hours. Add compound dilutions and incubate for an additional 48 hours.

  • Viability Quantification: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals using 100 µL of acidified isopropanol.

  • Validation: Measure absorbance at 570 nm. Self-Validation Check: The toxic control (4-methylimidazole) must show a dose-dependent reduction in viability, while the vehicle control must maintain >95% viability.

Protocol 2: CYP450 Inhibition Profiling (Off-Target Toxicity)

Purpose: To assess hepatotoxic liability via off-target heme coordination.

  • Microsome Preparation: Utilize pooled human liver microsomes (HLMs) containing standardized concentrations of CYP3A4, CYP2D6, and CYP1A2.

  • Reaction Mixture: Combine HLMs (0.5 mg/mL protein), 2 mM NADPH, and probe substrates (e.g., midazolam for CYP3A4) in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Add (4-Phenyl-1H-imidazol-2-yl)methanol at varying concentrations (1 µM to 50 µM). Use Ketoconazole (1 µM) as a positive control for CYP3A4 inhibition.

  • Analysis: Terminate the reaction after 15 minutes using ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the remaining probe substrate metabolite.

  • Data Interpretation: Calculate the IC50​ for CYP inhibition. A high IC50​ (>50 µM) for the 4-PI derivative indicates a favorable safety profile and lack of off-target heme binding.

ExperimentalWorkflow Step1 Phase 1: Compound Preparation Synthesize/Purify (4-Phenyl-1H-imidazol-2-yl)methanol Step2 Phase 2: Target Validation IDO1 Enzymatic Assay (Confirm On-Target IC50) Step1->Step2 Step3 Phase 3: Cytotoxicity Screening PC-12 Cell Viability (MTT Assay) Step2->Step3 Step4 Phase 4: Off-Target Profiling CYP450 Isozyme Inhibition Panels Step3->Step4 Step5 Phase 5: Data Synthesis Correlate cLogP with Cytotoxicity & Selectivity Step4->Step5

Step-by-step experimental workflow for evaluating imidazole target selectivity and toxicity.

Conclusion

The transition from basic imidazoles to highly functionalized derivatives like (4-Phenyl-1H-imidazol-2-yl)methanol represents a triumph of rational drug design. By appending a methanol group to the 2-position of the 4-phenylimidazole scaffold, researchers successfully leverage the heme-binding capability required for IDO1 inhibition while simultaneously suppressing the lipophilicity (cLogP) and off-target CYP450 affinity that drive the severe toxicity seen in simpler alkylated or antifungal imidazoles. Consequently, this compound class exhibits potent cellular activity with virtually undetectable baseline cytotoxicity, making it a superior candidate for further oncological development.

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Validation of (4-Phenyl-1H-imidazol-2-yl)methanol Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical comparison and validation workflow for the metabolites of (4-Phenyl-1H-imidazol-2-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, establishing a self-validating system for metabolite identification and quantification, grounded in authoritative references.

Introduction: The Metabolic Fate of a Phenyl-Imidazole Scaffold

(4-Phenyl-1H-imidazol-2-yl)methanol is a chemical scaffold of interest in medicinal chemistry. The imidazole ring is a common motif in biologically active molecules, and understanding its metabolic fate is paramount for drug discovery and development.[1][2][3] Metabolism, the process by which the body chemically modifies xenobiotics, dictates a compound's pharmacokinetic profile, efficacy, and potential for toxicity.[4] The primary site of drug metabolism is the liver, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, catalyze a range of phase I and phase II biotransformations.[4][5]

For a compound like (4-Phenyl-1H-imidazol-2-yl)methanol, several metabolic pathways can be predicted based on its structure:

  • Phase I (Functionalization):

    • Oxidation: Hydroxylation of the phenyl ring or the imidazole ring. The benzylic alcohol moiety could also be oxidized to an aldehyde and then a carboxylic acid.

    • N-Dealkylation/N-Oxidation: While this specific molecule is N-unsubstituted, similar scaffolds can undergo these reactions.

  • Phase II (Conjugation):

    • Glucuronidation: The hydroxyl group of the parent compound or its hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[4]

    • Sulfation: The hydroxyl group can also be sulfated.

The primary analytical challenge lies in the sensitive and specific detection, structural elucidation, and quantification of these potential metabolites in complex biological matrices. This is where liquid chromatography coupled with mass spectrometry (LC-MS) excels.

A Comparative Analysis of Mass Spectrometry Platforms for Metabolite Validation

The choice of mass spectrometer is a critical decision in metabolite identification and quantification, with a trade-off between quantitative performance, qualitative capabilities, and cost. Here, we compare the three most common platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based mass spectrometers.

Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Quantification

Triple quadrupole instruments are the workhorses of quantitative bioanalysis.[6] They operate in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.

  • Advantages:

    • Unmatched sensitivity and selectivity for targeted quantification.

    • Wide dynamic range.

    • Robust and relatively low-cost.[6]

    • Well-established technology with extensive regulatory acceptance.

  • Disadvantages:

    • Limited to targeted analysis; you must know the precursor and product ions beforehand.

    • Poorly suited for unknown metabolite identification.[7]

    • Low resolution, which can be a limitation when dealing with complex matrices.

Causality in Experimental Choice: For late-stage drug development, where specific, known metabolites need to be quantified in clinical samples, the QqQ is the instrument of choice due to its superior quantitative performance and validation history.

High-Resolution Mass Spectrometry (HRMS): A Paradigm Shift in Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), encompassing Q-TOF and Orbitrap technologies, has revolutionized metabolite identification.[8] These instruments provide highly accurate mass measurements, enabling the determination of elemental compositions for the parent drug and its metabolites.[8]

2.2.1. Quadrupole Time-of-Flight (Q-TOF) MS

  • Advantages:

    • High mass accuracy and resolution.

    • Fast acquisition speeds, which are highly compatible with fast chromatography (UPLC/UHPLC).[9]

    • Good for both qualitative and quantitative analysis.

    • Superior intrascan dynamic range, which can be beneficial for detecting low-abundance metabolites in the presence of high-abundance species.[10]

  • Disadvantages:

    • Generally less sensitive than a QqQ for targeted quantification.

    • Requires more frequent mass calibration than an Orbitrap.[11]

2.2.2. Orbitrap MS

  • Advantages:

    • Extremely high resolution and mass accuracy.[11][12]

    • Excellent for structural elucidation of unknown metabolites.

    • Versatile, with strong performance in both qualitative and quantitative workflows.[7][8]

    • Stable mass calibration.[7]

  • Disadvantages:

    • Slower scan speeds at the highest resolution settings, which can compromise chromatographic peak definition in fast UPLC/UHPLC separations.[9]

    • Can have a more limited dynamic range compared to Q-TOFs in certain applications.[10]

Causality in Experimental Choice: For early-stage drug discovery and metabolism studies, where the goal is to identify all potential metabolites, HRMS is indispensable. The choice between Q-TOF and Orbitrap often depends on the specific application. A Q-TOF might be favored for its speed in high-throughput screening, while an Orbitrap might be chosen for in-depth structural characterization where the highest resolution is paramount.

Data Summary: A Head-to-Head Comparison
FeatureTriple Quadrupole (QqQ)Q-TOFOrbitrap
Primary Application Targeted QuantificationQualitative & Quantitative AnalysisQualitative & Quantitative Analysis
Mass Resolution LowHigh (e.g., up to 40,000)Very High (e.g., >70,000)
Mass Accuracy N/AHigh (< 5 ppm)Very High (< 2 ppm)
Sensitivity (Targeted) ExcellentGoodGood
Scan Speed Very Fast (MRM)FastSlower at high resolution
Metabolite ID Capability PoorExcellentExcellent
Regulatory Acceptance Gold Standard for QuantificationWidely AcceptedWidely Accepted

Experimental Protocols for Metabolite Validation

A robust and reproducible experimental workflow is the cornerstone of trustworthy metabolite data. The following protocols provide a detailed, step-by-step methodology for the in vitro generation and mass spectrometric analysis of (4-Phenyl-1H-imidazol-2-yl)methanol metabolites.

In Vitro Metabolite Generation Using Human Liver Microsomes (HLMs)

HLMs are a subcellular fraction of the liver that is rich in drug-metabolizing enzymes, making them a cost-effective and widely used model for in vitro metabolism studies.[4][13][14]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing Thaw Thaw HLMs & (4-Phenyl-1H-imidazol-2-yl)methanol on ice PreIncubate Pre-incubate HLM, Buffer, & Parent Compound at 37°C Thaw->PreIncubate Buffer Prepare 100 mM Phosphate Buffer (pH 7.4) Buffer->PreIncubate NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH NADPH->Initiate PreIncubate->Initiate Incubate Incubate at 37°C (e.g., 60 min) Initiate->Incubate Terminate Terminate Reaction with ice-cold Acetonitrile Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analyze Analyze by LC-MS/MS Supernatant->Analyze

Caption: Workflow for in vitro metabolite generation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of (4-Phenyl-1H-imidazol-2-yl)methanol in a suitable solvent (e.g., acetonitrile or DMSO). The final concentration of the organic solvent in the incubation mixture should not exceed 1% (v/v) to avoid enzyme inhibition.[15]

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15]

    • Thaw pooled human liver microsomes (e.g., from 50 donors) on ice.[16]

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, HLMs (final concentration of 0.5-1 mg/mL), and the (4-Phenyl-1H-imidazol-2-yl)methanol stock solution (e.g., to a final concentration of 1-10 µM).[13][16]

    • Pre-incubate the mixture for 5-10 minutes at 37°C.[13]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[13][15]

    • Include a negative control incubation without the NADPH regenerating system to identify any non-enzymatic degradation.[13]

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.[17]

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated protein.[16][18]

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[16]

LC-MS/MS Analysis for Metabolite Identification and Quantification

Liquid Chromatography (LC) Parameters (Example):

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point for separating the parent compound from its more polar metabolites.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more lipophilic compounds.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for imidazole-containing compounds.

  • Data Acquisition:

    • For HRMS (Q-TOF or Orbitrap): Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy. In DDA, the instrument performs a full scan to detect all ions, and then automatically selects the most intense ions for fragmentation (MS/MS).

    • For QqQ: Set up MRM transitions for the parent compound and any predicted or known metabolites.

Predicting Fragmentation Pathways

Understanding the fragmentation of the parent compound is crucial for identifying its metabolites. The MS/MS spectrum of a metabolite will often contain fragment ions that are also present in the parent's spectrum (common fragments), as well as fragments that are indicative of the metabolic modification.

Predicted Fragmentation of (4-Phenyl-1H-imidazol-2-yl)methanol (Protonated Molecule):

  • Loss of Water: The benzylic alcohol can easily lose a molecule of water.

  • Loss of the Methanol Group: Cleavage of the bond between the imidazole ring and the methanol group.

  • Cleavage of the Phenyl Group: Loss of the phenyl group.

  • Imidazole Ring Fragmentation: The imidazole ring itself can undergo cleavage, though it is a relatively stable aromatic system.

Visualization of Predicted Fragmentation:

G Parent (4-Phenyl-1H-imidazol-2-yl)methanol [M+H]+ Frag1 Loss of H2O Parent->Frag1 Frag2 Loss of CH2OH Parent->Frag2 Frag3 Loss of Phenyl Group Parent->Frag3 Frag4 Imidazole Ring Fragments Parent->Frag4

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (4-Phenyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-Phenyl-1H-imidazol-2-yl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in the foundational principles of chemical safety and hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Disclaimer: This guide is based on the known hazards of the imidazole chemical class and general regulatory standards. A specific Safety Data Sheet (SDS) for (4-Phenyl-1H-imidazol-2-yl)methanol was not available. Therefore, you must consult the manufacturer-provided SDS for the specific product in your possession to obtain complete hazard information and any supplier-specific disposal recommendations.

Part 1: Hazard Assessment and Waste Characterization

The cornerstone of safe disposal is a thorough understanding of the material's hazards. Based on data from similar imidazole-containing compounds, (4-Phenyl-1H-imidazol-2-yl)methanol should be handled as a hazardous substance.

Anticipated Hazards:

  • Skin and Eye Damage: Imidazole and its derivatives are often corrosive or strong irritants, capable of causing severe skin burns and serious eye damage.[1][2][3]

  • Acute Toxicity: Many imidazole derivatives are harmful if swallowed.[2][3]

  • Respiratory Irritation: If the compound is a powder or dust, it may cause respiratory irritation upon inhalation.[4]

  • Reproductive Toxicity: Some imidazoles are classified as substances that may damage an unborn child.[1][2]

Regulatory Waste Characterization: Under the Resource Conservation and Recovery Act (RCRA), all waste generators are legally responsible for determining if their waste is hazardous.[5] Waste containing (4-Phenyl-1H-imidazol-2-yl)methanol must be managed as hazardous waste.

  • Characteristic Waste: Due to the basic nature of the imidazole ring, solutions of this compound may be considered corrosive (EPA Hazardous Waste Code D002 ) if they are aqueous and have a pH of 12.5 or greater.[6][7]

  • Listed Waste: Depending on its use, if it is a discarded commercial chemical product, it could fall under the "U-list" or "P-list" categories.[5][8]

  • Institutional Policy: Always follow your institution's specific procedures for hazardous waste determination, which are often managed by an Environmental Health and Safety (EHS) department.[9]

Part 2: Personnel Safety and Engineering Controls

Before handling the compound for disposal, ensure all safety measures are in place.

  • Engineering Controls: All handling and packaging of (4-Phenyl-1H-imidazol-2-yl)methanol waste must be conducted within a properly functioning certified laboratory chemical fume hood to prevent inhalation of any dusts or vapors.[10]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE is required:

    • Chemical safety goggles.[10]

    • Nitrile gloves (or other chemically resistant gloves as specified by the SDS).[10]

    • A fully buttoned, long-sleeved lab coat.[10]

  • Emergency Equipment: An emergency eyewash station and safety shower must be accessible within a 10-second travel distance from the work area.[10]

Part 3: Step-by-Step Waste Collection and Segregation Protocol

Proper collection at the point of generation is critical to prevent accidental mixing and ensure safe storage. This area is known as a Satellite Accumulation Area (SAA).[11]

  • Select a Compatible Container: Choose a waste container made of a material chemically compatible with (4-Phenyl-1H-imidazol-2-yl)methanol. A high-density polyethylene (HDPE) container is often a suitable choice. The container must have a secure, tight-fitting lid.[8][10]

  • Label the Container: The moment the first drop of waste is added, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "(4-Phenyl-1H-imidazol-2-yl)methanol". Do not use abbreviations.[12]

    • A clear indication of the hazards (e.g., Corrosive, Toxic).[11]

  • Collect the Waste: Collect all waste forms of the compound—pure solid, solutions, and contaminated materials like pipette tips or weighing paper—directly into the labeled container.[13]

  • Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[8][9]

  • Segregate from Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides, to prevent violent reactions.[10]

Part 4: Decontamination of Empty Containers

Empty containers that once held (4-Phenyl-1H-imidazol-2-yl)methanol are also considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: All rinsate from this process is considered hazardous waste and must be collected in an appropriately labeled hazardous waste container.

  • Deface Label: Once decontaminated, completely deface or remove the original label from the container before it is discarded or recycled according to your facility's policies.

Part 5: On-Site Storage and Disposal Logistics

The management of hazardous waste is time-sensitive and strictly regulated.

  • Satellite Accumulation Area (SAA) Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. This area must be at or near the point of generation.[9]

  • Central Accumulation Area (CAA): Once the container is full or waste generation is complete, arrange for its transfer to your institution's central accumulation area. This transfer should be coordinated through your EHS department.

  • Storage Time Limits: Depending on the facility's generator status (e.g., Small or Large Quantity Generator), there are strict time limits for how long waste can be stored on-site (typically 90 or 180 days) before it must be sent for final disposal.[11]

  • Professional Disposal: Final disposal must be conducted by a licensed hazardous waste management company.[13] Never dispose of this chemical down the drain or in the regular trash.[1][8]

Part 6: Emergency Procedures for Spills

In the event of an accidental release, follow these procedures:

  • Small Spill (Cleanable in <10 minutes):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into your designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spill:

    • Immediately evacuate the area.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team for cleanup.[10]

Quantitative Data and Regulatory Summary

ParameterGuideline / RegulationSource(s)
RCRA Waste Code (Potential) D002 (Corrosivity)[6]
Corrosivity pH Threshold ≤ 2 or ≥ 12.5 (for aqueous solutions)[6][7]
SAA Volume Limit 55 gallons[9]
SAA Storage Time Limit Up to 12 months (unless volume limit is reached)[9]
CAA Storage Time Limit (LQG) 90 days[11]
CAA Storage Time Limit (SQG) 180 days[11]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of (4-Phenyl-1H-imidazol-2-yl)methanol.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Collection & Segregation cluster_management Phase 3: Storage & Transfer cluster_disposal Phase 4: Final Disposal start Start: Waste Generation sds Consult Manufacturer's SDS for Specific Hazards start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select & Label Compatible Hazardous Waste Container fume_hood->container collect Collect Waste (Solid, Liquid, Contaminated Items) container->collect segregate Store Away from Incompatibles (Acids, Oxidizers) collect->segregate saa_storage Store in Satellite Accumulation Area (SAA) segregate->saa_storage container_full Container Full or Work Complete? container_full->saa_storage No transfer Arrange EHS Pickup for Transfer to Central Area (CAA) container_full->transfer Yes saa_storage->container_full vendor Licensed Hazardous Waste Vendor Manages Final Disposal transfer->vendor end End: Disposal Complete vendor->end

Caption: Disposal workflow for (4-Phenyl-1H-imidazol-2-yl)methanol.

References

  • Environmental Marketing Services. (2024, September 16). Laboratory Waste Disposal. Available at: [Link]

  • Washington State University. Standard Operating Procedure for Imidazole. Available at: [Link]

  • Chemos GmbH&Co.KG. (2020, April 20). Safety Data Sheet: Imidazole. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Available at: [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Available at: [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. Available at: [Link]

  • WMSolutions.com. Corrosive Characteristic Corrosive wastes are acidic or alkaline (basic) wastes which can readily corrode or dissolve fle. Available at: [Link]

  • Regulations.gov. (2016, April 11). Hazardous Waste Management System: Resource Conservation and Recovery Act Corrosivity Hazardous Characteristic. Available at: [Link]

  • U.S. Environmental Protection Agency. (2024, May 4). RCRA K Waste - List Details. Available at: [Link]

  • Unknown Source. Materials RCRA Solid Waste Hazardous Listed. Available at: [Link]

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。